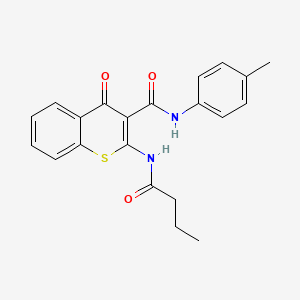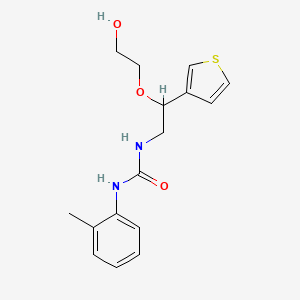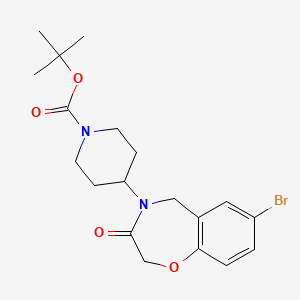![molecular formula C10H11N3S2 B2389596 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 72836-09-0](/img/structure/B2389596.png)
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number 72836-09-0 . It has a molecular weight of 238.36 . This compound is used in various scientific research applications, including drug discovery, material synthesis, and biological studies.
The country of origin is CN . Unfortunately, other specific physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has shown that 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine exhibits antitumor properties . It may interfere with cancer cell growth, making it a potential candidate for developing novel anticancer drugs.
Antibacterial Properties
The compound has demonstrated antibacterial activity against various pathogens . Investigating its mechanism of action and optimizing its efficacy could lead to new antibiotics.
Antifungal Potential
Studies indicate that 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine possesses antifungal properties . Researchers are exploring its effectiveness against fungal infections.
Antiparasitic Applications
This compound has also shown promise as an antiparasitic agent . Investigating its impact on specific parasites could lead to therapeutic breakthroughs.
Carbonic Anhydrase Inhibition
Carbonic anhydrase inhibitors are crucial for treating conditions like glaucoma. Some 2-amino-1,3,4-thiadiazoles, including our compound, exhibit inhibitory activity against carbonic anhydrase .
Alpha-Glycosidase Inhibition for Diabetes Treatment
Alpha-glycosidase inhibitors play a role in managing diabetes mellitus type 2. Certain 2-amino-1,3,4-thiadiazoles have demonstrated inhibitory activity against alpha-glycosidase .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of reactive sulfur atoms in its structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-9-12-13-10(15-9)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDSLXXTERCPKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)
![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)







